4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-fluoro-4-[3-(trifluoromethyl)phenyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4N.ClH/c13-11(4-6-17-7-5-11)9-2-1-3-10(8-9)12(14,15)16;/h1-3,8,17H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGNAITWLCJBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803599-83-8 | |
| Record name | 4-fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Routes and Reaction Conditions
Formation of Piperidine Ring
- The piperidine core is commonly synthesized via cyclization reactions using precursors such as 1,5-diaminopentane or through reduction of Schiff base intermediates formed by condensation of 4-fluorobenzaldehyde and 3-(trifluoromethyl)aniline.
- For example, the Schiff base is generated under acidic conditions (pH 4–5) in anhydrous dichloromethane, followed by reduction with sodium borohydride to yield the secondary amine intermediate, which cyclizes to form the piperidine ring.
Introduction of the Trifluoromethylphenyl Group
- The trifluoromethyl group is introduced via nucleophilic aromatic substitution or by coupling reactions involving trifluoromethyl-substituted anilines or trifluoromethyl iodide reagents in the presence of bases such as sodium hydroxide.
- In some protocols, trifluorotoluene is reacted with piperidine to form the corresponding phenyl-substituted piperidine derivative, which is then further functionalized.
Electrophilic Fluorination
- The fluorine atom at the 4-position of the piperidine ring is introduced using electrophilic fluorinating agents such as Selectfluor® under inert atmosphere to prevent hydrolysis.
- Reaction parameters such as molar ratios (commonly 1.2:1 fluorinating agent to substrate), temperature control, and reaction time (12–24 hours) are critical for maximizing fluorination efficiency and yield (typically >80%).
Formation of Hydrochloride Salt
- The free base is converted to its hydrochloride salt by treatment with hydrochloric acid, often in ethanol/water mixtures.
- The salt form improves aqueous solubility and stability, facilitating purification by recrystallization or chromatography, with typical yields ranging from 68% to 90% depending on scale and process optimization.
Industrial Production Methods
- Industrial synthesis employs continuous flow reactors to enhance reaction control, reduce reaction times (from 48 hours down to approximately 6 hours), and improve yields to 85–90%.
- Automated pH and temperature controls, along with in-line monitoring techniques such as Fourier-transform infrared (FTIR) spectroscopy, ensure consistent product quality.
- High-throughput screening of catalysts and advanced purification methods, including recrystallization and chromatographic separation, are standard to meet pharmaceutical-grade specifications.
Data Tables Summarizing Preparation Details
| Step | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Schiff Base Formation | 4-Fluorobenzaldehyde + 3-(trifluoromethyl)aniline, acidic pH 4–5, DCM solvent | Imine intermediate formation | 85–90 |
| Reduction & Cyclization | Sodium borohydride reduction, acid-catalyzed cyclization | Formation of piperidine ring | 75–80 |
| Electrophilic Fluorination | Selectfluor®, inert atmosphere, 12–24 h, 1.2:1 molar ratio | Introduction of 4-fluoro substituent | >80 |
| Salt Formation | Hydrochloric acid treatment, recrystallization in EtOH/H2O | Conversion to hydrochloride salt | 68–90 |
Research Findings and Optimization Notes
- Yield Optimization: Reaction monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is essential to optimize stoichiometry and reaction times, minimizing side reactions and maximizing product purity.
- Safety and Handling: Due to the compound's fluorinated nature, strict safety protocols including use of personal protective equipment (PPE) and handling under fume hoods are recommended. Storage under nitrogen at –20°C in airtight containers preserves compound integrity.
- Purification: Recrystallization from ethanol/water or chromatographic methods effectively remove impurities, with industrial processes favoring continuous purification techniques to scale production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound's chemical structure allows it to interact with specific molecular targets effectively. The presence of the trifluoromethyl group contributes to enhanced binding affinities, while the fluorine atom modifies its physicochemical properties. Research indicates that this compound may influence biochemical pathways related to pain perception and inflammation, exhibiting potential analgesic effects similar to other compounds in its class.
Chemistry
- Building Block : Used as a building block in the synthesis of complex organic molecules.
- Synthetic Transformations : Suitable for various synthetic transformations due to its reactivity influenced by the piperidine nitrogen and trifluoromethyl group.
Biology
- Biological Pathways : Employed in studies of enzyme interactions and biological pathways. It has been shown to moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), indicating potential anti-inflammatory properties.
- Cytotoxicity Studies : In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HEK293 cells, suggesting anticancer potential.
Medicine
- Therapeutic Development : Investigated for its potential therapeutic effects in developing new pharmaceuticals targeting various biological pathways. Its derivatives have been studied for their interactions with serotonin receptors, which may be beneficial in treating mood disorders .
- Neuropharmacology : Compounds similar to this one have shown promise as serotonin receptor agonists, influencing neurotransmitter activity and offering insights into therapeutic applications.
Industry
- Agrochemicals : Utilized in the production of agrochemicals due to its structural motifs that enhance efficacy compared to traditional compounds.
- Specialty Chemicals : Employed in the synthesis of specialty chemicals used in various industrial applications.
Case Studies and Structure-Activity Relationship (SAR)
Research has focused on the structure-activity relationship of 4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride, revealing how modifications can significantly impact biological activity:
| Compound Variant | Activity (IC50/µM) | Notes |
|---|---|---|
| 4-Fluoro variant | 10.4 (AChE) | Moderate AChE inhibition |
| Trifluoromethyl variant | 5.4 (BChE) | Enhanced BChE inhibition |
| Phenyl substitution | 21 µM (bacterial activity) | Modest antibacterial activity |
These findings indicate that the trifluoromethyl group enhances binding affinity to target enzymes while impacting solubility and metabolic stability.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Observations :
- Fluorine vs.
- Phenoxy vs. Phenyl: The phenoxy group in 287952-09-4 introduces an oxygen linker, altering electronic properties and binding affinity compared to the direct phenyl attachment in the target compound .
- Trifluoromethyl Position : The 3-position of the trifluoromethylphenyl group in the target compound may confer steric and electronic differences compared to 4-substituted analogues (e.g., 4-[[4-(trifluoromethyl)phenyl]methyl]piperidine hydrochloride, CAS 193357-81-2) .
Pharmacological and Functional Comparisons
Serotonin Reuptake Inhibition (SRI) Activity
- 4-(4-Trifluoromethylphenoxy)piperidine hydrochloride (287952-09-4): Demonstrated selective serotonin reuptake inhibition (SSRI) in preclinical studies, with IC₅₀ values < 100 nM .
- 3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine hydrochloride () : Exhibited potent SSRI activity, highlighting the importance of methoxy and trifluoromethyl groups in receptor binding .
Lipophilicity and Solubility
Biological Activity
4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride is a fluorinated piperidine derivative with potential applications in pharmaceutical research, particularly in the development of drugs targeting various biological pathways. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The compound features a piperidine core substituted with a trifluoromethylphenyl group, which significantly influences its biological interactions. The presence of fluorine atoms enhances lipophilicity and alters the compound's interaction with biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : It has been shown to moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are crucial in inflammatory processes. The inhibition of these enzymes suggests potential anti-inflammatory properties .
- Cytotoxicity : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HEK293 cells. The IC50 values for these interactions indicate moderate potency, warranting further investigation into its anticancer potential .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the piperidine ring and the phenyl substituent can significantly impact biological activity. For instance:
| Compound Variant | Activity (IC50/µM) | Notes |
|---|---|---|
| 4-Fluoro variant | 10.4 (AChE) | Moderate AChE inhibition |
| Trifluoromethyl variant | 5.4 (BChE) | Enhanced BChE inhibition |
| Phenyl substitution | 21 µM (bacterial activity) | Modest antibacterial activity |
These findings suggest that the trifluoromethyl group enhances binding affinity to target enzymes, while also impacting solubility and metabolic stability .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
- Anticancer Activity : A study reported the evaluation of similar fluorinated piperidines against MCF-7 cells, revealing significant cytotoxicity with IC50 values ranging from 5 to 20 µM. This suggests that further optimization could enhance anticancer efficacy .
- Inflammatory Models : In vivo models demonstrated that compounds with similar structural features reduced inflammation markers in animal models. This positions this compound as a candidate for anti-inflammatory drug development .
- Antimicrobial Activity : A high-throughput screening identified analogs with potent activity against Mycobacterium tuberculosis, indicating that modifications to the piperidine scaffold can yield compounds with significant antibacterial properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride, and what are the critical reaction parameters affecting yield and purity?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the piperidine core. For example, nucleophilic substitution or cross-coupling reactions may introduce the trifluoromethylphenyl group. Critical parameters include:
- Reagent stoichiometry : Excess fluorinating agents (e.g., Selectfluor) ensure complete substitution at the 4-position of piperidine .
- Temperature control : Reactions involving trifluoromethyl groups often require low temperatures (−20°C to 0°C) to suppress side reactions .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) achieves >98% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and F NMR confirm fluorine substitution and piperidine ring conformation. C NMR verifies trifluoromethylphenyl integration .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates molecular formula (CHClFN) and detects trace impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention time consistency ensures batch-to-batch reproducibility .
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvent systems?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<1 mg/mL). Pre-formulation studies recommend ethanol/water (1:1) for in vitro assays .
- Stability : Hydrolytic degradation occurs at pH > 7.0. Store at −20°C under argon to prevent hydrochloride salt dissociation and fluorine loss .
Advanced Research Questions
Q. How does the electronic environment of the trifluoromethylphenyl group influence pharmacological activity in receptor binding studies?
- Methodological Answer :
- Computational modeling : Density Functional Theory (DFT) calculations reveal the electron-withdrawing trifluoromethyl group enhances π-π stacking with aromatic residues in receptor pockets (e.g., opioid or serotonin receptors) .
- Structure-activity relationship (SAR) : Analogues with meta-substituted trifluoromethyl groups show 3-fold higher binding affinity compared to para-substituted derivatives due to steric and electronic complementarity .
Q. What analytical strategies resolve contradictions between computational predictions and experimental observations in reactivity studies?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Deuterium labeling at the piperidine C-4 position clarifies whether reaction mechanisms (e.g., SN2 vs. radical pathways) align with computational models .
- In situ FTIR : Monitors intermediate formation during fluorination to validate transition-state geometries predicted by molecular dynamics simulations .
Q. What design considerations are critical for developing stable salt forms of derivatives under varying pH conditions?
- Methodological Answer :
- Counterion screening : Replace hydrochloride with besylate or tosylate salts to improve solubility in physiological buffers (pH 6.8–7.4) without compromising stability .
- Accelerated stability testing : Expose derivatives to 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS to identify pH-sensitive functional groups (e.g., fluorophenyl ring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
